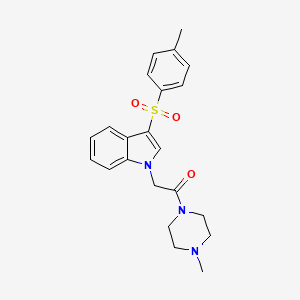
1-(4-methylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroprotective and Memory Enhancing Properties
Studies have shown that derivatives of 1-(4-methylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone possess neuroprotective and memory-enhancing effects. Specifically, compounds related to this chemical structure have been evaluated for their ability to improve learning and memory dysfunction in mice models. These compounds have demonstrated a significant reduction in error frequency and an increase in latency in darkness avoidance tests, as well as improved performance in water maze tests, indicating their potential as therapeutic agents for cognitive disorders (Zhang Hong-ying, 2012).
Anticancer Activity
Research into this compound derivatives has also uncovered potential anticancer properties. These compounds have been synthesized and tested for their antiproliferative activities against various cancer cell lines, including Hela, A-549, and ECA-109. The results indicate moderate to potent antiproliferative activities, suggesting these compounds could be further developed as anticancer agents (Jun Jiang, Feng Xu, Han-gui Wu, 2016).
Synthesis of Novel Compounds
The chemical structure of this compound serves as a foundation for the synthesis of a variety of novel compounds. These synthesized derivatives have been studied for their biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. The diverse range of synthesized compounds indicates the versatility of this chemical structure as a base for developing new pharmacologically active agents (D. Nematollahi, A. Amani, 2011).
Inhibitors of Human Immunodeficiency Virus (HIV-1)
Derivatives of this compound have been explored as potential inhibitors of HIV-1 attachment. These studies have led to the discovery of compounds demonstrating significant antiviral activity, contributing to the development of new therapeutic options for the treatment of HIV-1 infection (Tao Wang et al., 2009).
Ligands for NMDA Receptors
Compounds based on the structure of this compound have been identified as ligands for NMDA receptors, showing significant binding affinity. These findings suggest potential applications in neurological research and drug development targeting neurodegenerative diseases and cognitive disorders (R. Gitto et al., 2014).
Propiedades
IUPAC Name |
2-[3-(4-methylphenyl)sulfonylindol-1-yl]-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-17-7-9-18(10-8-17)29(27,28)21-15-25(20-6-4-3-5-19(20)21)16-22(26)24-13-11-23(2)12-14-24/h3-10,15H,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTWZCKITPVTPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
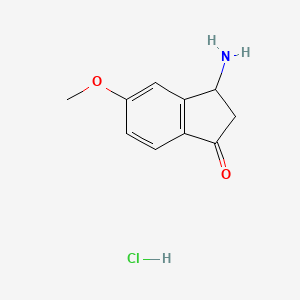
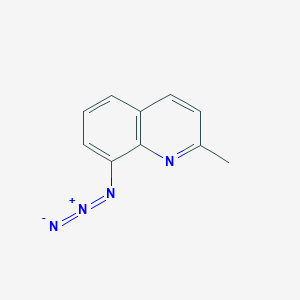
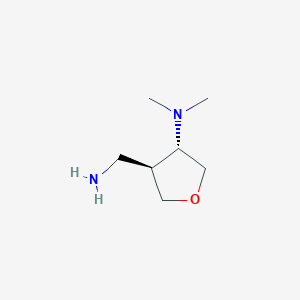
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide](/img/structure/B2874627.png)
![2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylpropanamide](/img/structure/B2874628.png)
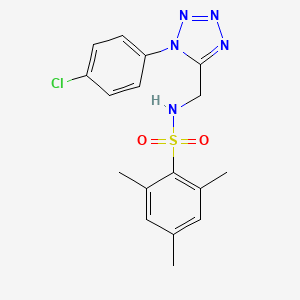
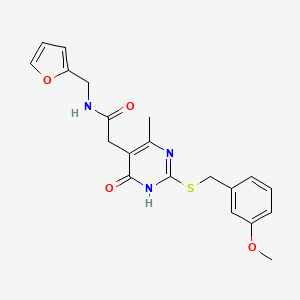
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide](/img/structure/B2874633.png)
![N-(2,4-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2874635.png)
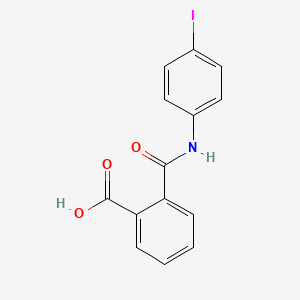
![3-benzyl-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2874637.png)
![1-{[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2874641.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2874642.png)
![1-(4-chlorophenyl)-2-({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2874644.png)
